molecular formula C5H10O3S B14140750 1,2-Oxathiepane, 2,2-dioxide CAS No. 4362-72-5

1,2-Oxathiepane, 2,2-dioxide

Cat. No.: B14140750
CAS No.: 4362-72-5
M. Wt: 150.20 g/mol
InChI Key: LVVFKXHBKKOJTB-UHFFFAOYSA-N
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Description

1,2-Oxathiepane, 2,2-dioxide is an organic compound with the molecular formula C5H10O3S. It is a seven-membered ring containing an oxygen and sulfur atom, with two dioxide groups attached to the sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Oxathiepane, 2,2-dioxide can be synthesized through several methods. One common approach involves the reaction of 1,2-dihydroxyethane with sulfur dioxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1,2-Oxathiepane, 2,2-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,2-Oxathiepane, 2,2-dioxide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Oxathiepane, 2,2-dioxide involves its interaction with various molecular targets. The sulfone groups can participate in electrophilic and nucleophilic reactions, making the compound reactive towards different substrates. The pathways involved may include the formation of covalent bonds with target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Oxathiepane, 2,2-dioxide is unique due to its seven-membered ring structure, which imparts distinct chemical reactivity and stability compared to its five-membered and six-membered ring analogs. This uniqueness makes it valuable for specific applications where other compounds may not be suitable .

Properties

IUPAC Name

oxathiepane 2,2-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c6-9(7)5-3-1-2-4-8-9/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVVFKXHBKKOJTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOS(=O)(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30486419
Record name 1,2-Oxathiepane, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4362-72-5
Record name 1,2-Oxathiepane, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30486419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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